L-Histidine, L-histidyl-L-histidyl-L-histidyl-L-histidyl-L-histidyl-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

L-Histidine is an essential amino acid that is not synthesized de novo in humans . It is involved in various physiological functions, including the synthesis of proteins, the production of histamine, and the regulation of pH levels in the body . It also serves as a precursor for the formation of histamine, which is associated with allergic responses .

Synthesis Analysis

L-Histidine is not synthesized de novo in humans. Humans and other animals must ingest histidine or histidine-containing proteins . The biosynthesis of histidine has been widely studied in prokaryotes such as E. coli .Molecular Structure Analysis

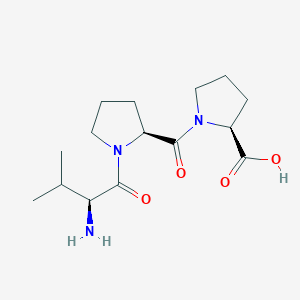

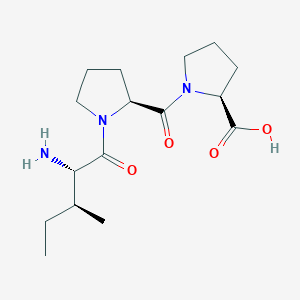

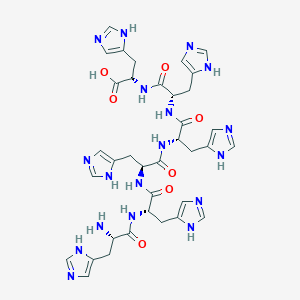

L-Histidine is an alpha-amino acid, meaning it contains an amino group (-NH2), a carboxylic acid group (-COOH), and a side chain consisting of an imidazole ring . The term “L” in L-Histidine refers to the stereochemistry of the amino acid, indicating that it is the left-handed version of histidine .Chemical Reactions Analysis

Histidine is involved in various chemical reactions. It is a component of dipeptides with antioxidative property and serves as a precursor for the formation of histamine, which is associated with allergic responses . It is also involved in the one-carbon unit metabolism and is associated with protein methylation .Physical And Chemical Properties Analysis

L-Histidine has a molar mass of 155.157 g·mol −1 and is soluble in water . It is classified as a positively charged amino acid at physiological pH . It has an insulating band gap of approximately 4.38 eV .Wissenschaftliche Forschungsanwendungen

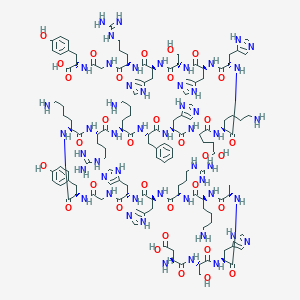

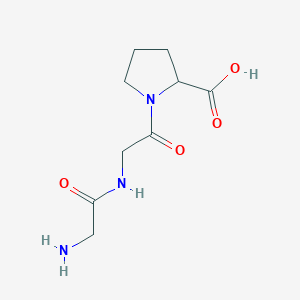

Carnosine and Related Histidyl Dipeptides

Research on carnosine, a member of the histidyl dipeptide family, has revealed its multifunctional nature, suggesting involvement in acid-base balance, antioxidant defense, and scavenging of lipid peroxidation products. This has led to explorations of therapeutic interventions for pathologies linked with enhanced generation of lipid peroxidation products. The broad scientific interest in carnosine and related dipeptides extends to numerous fields including neurology, diabetes, cardiovascular disease, nutrition, agriculture, zoology, and sports sciences (Derave, de Courten, & Baba, 2019).

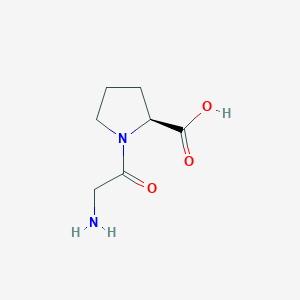

Histidyl Peptide Synthesis

Histidyl peptides have been synthesized for their presence in biologically active substances like insulin and adrenocorticotropic hormones. The synthesis method for histidyl peptide from dicarbobenzoxy histidine highlights the importance of histidine in biological and pharmaceutical research (Akabori, Okawa, & Sakiyama, 1958).

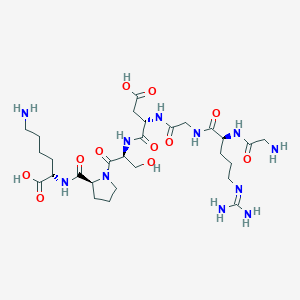

Role in Immunoglobulin Purification

L-histidine and histidyl moieties have been successfully used over the past two decades for the purification of immunoglobulins in histidine ligand affinity chromatography. This application utilizes the molecular recognition of l-histidine by IgG, highlighting the potential of histidine in biotechnological applications (Savane et al., 2016).

Antioxidant Properties

Histidyl dipeptides like carnosine and homocarnosine have been investigated for their antioxidant activities. While individual effectiveness is controversial, combining histidine-containing compounds results in synergistic antioxidant activity. This finding suggests a potential physiological function of these compounds in mammalian tissues (MacFarlane et al., 1991).

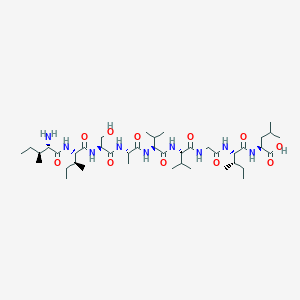

DNA Cleavage Activity

The tetrapeptide l-histidyl-glycyl-glycyl-l-histidine (HGGH) exhibits DNA cleaving activity similar to bleomycin when in a copper(II) complex. This ability to convert supercoiled DNA to linear DNA in the presence of oxidative agents suggests a potential application in molecular biology and genetic engineering (Ida et al., 2015).

Regulation of Histidyl-Transfer RNA Synthetase

In Salmonella typhimurium, the formation of histidyl-transfer RNA synthetase, particularly in mutants, has been studied. The control of this enzyme's synthesis provides insights into bacterial protein synthesis and genetic regulation mechanisms (Mcginnis & Williams, 1972).

Wirkmechanismus

Histidine has several functions in the body, including making proteins, forming carnosine (a peptide important for muscle and brain tissue), making histamine (a chemical that mediates allergic reactions), bonding (chelating) of metals, helping with the repair and growth of tissue, making blood cells, and protecting nerve cells .

Eigenschaften

IUPAC Name |

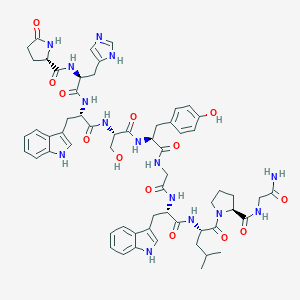

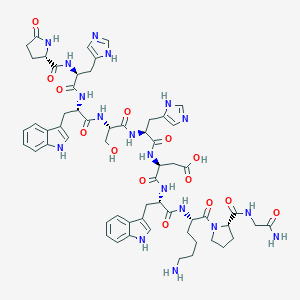

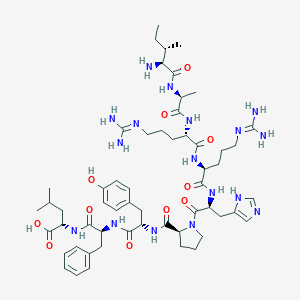

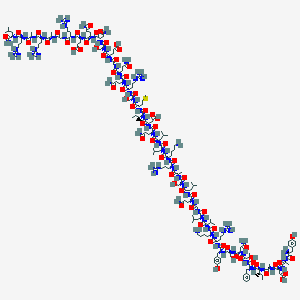

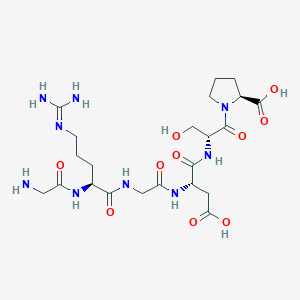

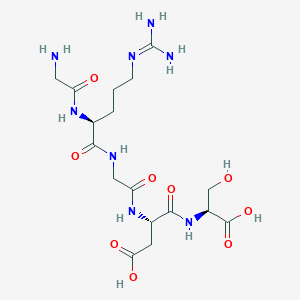

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H44N18O7/c37-25(1-19-7-38-13-44-19)31(55)50-26(2-20-8-39-14-45-20)32(56)51-27(3-21-9-40-15-46-21)33(57)52-28(4-22-10-41-16-47-22)34(58)53-29(5-23-11-42-17-48-23)35(59)54-30(36(60)61)6-24-12-43-18-49-24/h7-18,25-30H,1-6,37H2,(H,38,44)(H,39,45)(H,40,46)(H,41,47)(H,42,48)(H,43,49)(H,50,55)(H,51,56)(H,52,57)(H,53,58)(H,54,59)(H,60,61)/t25-,26-,27-,28-,29-,30-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSYUPRQVAHJETO-WPMUBMLPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3=CN=CN3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC5=CN=CN5)C(=O)NC(CC6=CN=CN6)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CC5=CN=CN5)C(=O)N[C@@H](CC6=CN=CN6)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H44N18O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10435849 |

Source

|

| Record name | L-Histidine, L-histidyl-L-histidyl-L-histidyl-L-histidyl-L-histidyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10435849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

840.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-Histidine, L-histidyl-L-histidyl-L-histidyl-L-histidyl-L-histidyl- | |

CAS RN |

64134-30-1 |

Source

|

| Record name | L-Histidine, L-histidyl-L-histidyl-L-histidyl-L-histidyl-L-histidyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10435849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.